molecular formula C22H22N2O3 B7563998 N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide

N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide

Cat. No. B7563998
M. Wt: 362.4 g/mol
InChI Key: GNJYAGXMMJKWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide, also known as DMDCQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DMDCQ belongs to the class of chromen-4-one derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antioxidant effects.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the proliferation of cancer cells, and induce apoptosis. N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has also been shown to reduce oxidative stress and improve mitochondrial function. Additionally, N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has been shown to exhibit neuroprotective effects by reducing inflammation and oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide is its relatively simple synthesis method, which allows for easy production and purification. Additionally, N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has been shown to exhibit a wide range of biological activities, making it a promising candidate for further research. However, one of the limitations of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide. One potential area of research is the development of novel formulations to improve the solubility and bioavailability of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide and its potential therapeutic applications in various diseases. Another area of research is the development of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide derivatives with improved biological activities and pharmacokinetic properties. Finally, the potential use of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide as a lead compound for the development of new drugs should be explored.

Synthesis Methods

N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide can be synthesized using a multistep reaction that involves the condensation of 2,2-dimethyl-3,4-dihydro-2H-chromene-4-carbaldehyde and 2-amino-1-methylquinolin-4(1H)-one in the presence of acetic acid and glacial acetic acid. The resulting product is then subjected to further purification using column chromatography to obtain N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide in high yield and purity.

Scientific Research Applications

N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has also been shown to possess antitumor properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide has been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-22(2)13-17(15-9-5-7-11-19(15)27-22)23-21(26)16-12-20(25)24(3)18-10-6-4-8-14(16)18/h4-12,17H,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJYAGXMMJKWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C2O1)NC(=O)C3=CC(=O)N(C4=CC=CC=C43)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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